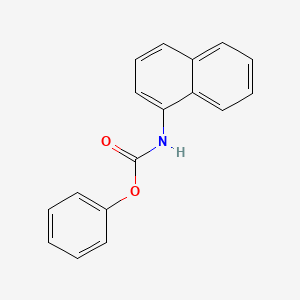
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of a suitable precursor, followed by cyclization and hydroxylation reactions. One common method involves the bromination of 7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific kinases and the induction of apoptosis in cancer cells. The compound can also modulate oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Baicalin: Known for its anti-inflammatory and antioxidant properties.
Artemetin: Exhibits anticancer and anti-inflammatory activities.
Coumarin: Widely studied for its anticoagulant and antimicrobial properties.
Uniqueness
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its bromine substitution, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its potential therapeutic applications .
Properties
CAS No. |
918300-44-4 |
|---|---|
Molecular Formula |
C9H7BrO4 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-bromo-7,8-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-4-6(11)1-2-14-9(4)8(13)7(5)12/h3,12-13H,1-2H2 |
InChI Key |
OEISWVJYKCLAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2C1=O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

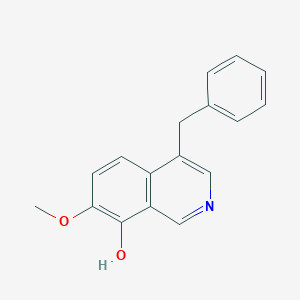
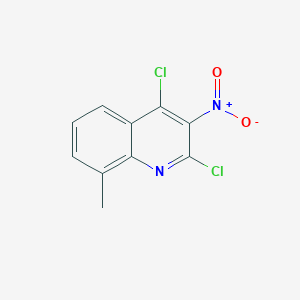
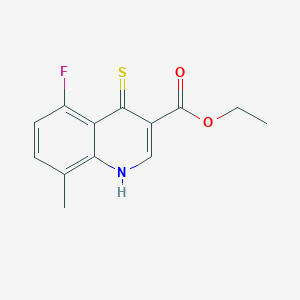
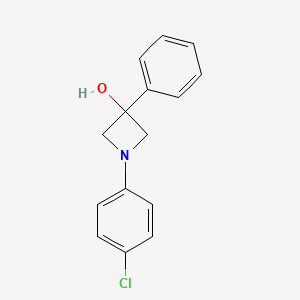
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
